BenchChemオンラインストアへようこそ!

3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

FXIIa inhibition anticoagulant triazole regioisomerism

3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic benzamide derivative incorporating a 1,2,3-triazole heterocycle appended at the N-2 position of the triazole ring. It belongs to a broader class of triazole-benzamide conjugates investigated for modulation of the Parkin ligase and for anticoagulant activity via Factor XIIa inhibition.

Molecular Formula C18H17FN4O2
Molecular Weight 340.358
CAS No. 2034548-99-5
Cat. No. B2420822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
CAS2034548-99-5
Molecular FormulaC18H17FN4O2
Molecular Weight340.358
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)F
InChIInChI=1S/C18H17FN4O2/c1-25-17-8-7-14(11-15(17)19)18(24)22-16(12-23-20-9-10-21-23)13-5-3-2-4-6-13/h2-11,16H,12H2,1H3,(H,22,24)
InChIKeyASZQSDOIFLPGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of 3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034548-99-5): Compound Identity and Research Context


3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic benzamide derivative incorporating a 1,2,3-triazole heterocycle appended at the N-2 position of the triazole ring. It belongs to a broader class of triazole-benzamide conjugates investigated for modulation of the Parkin ligase [1] and for anticoagulant activity via Factor XIIa inhibition [2]. The compound features a 3-fluoro-4-methoxy substitution pattern on the benzamide phenyl ring and a chiral center at the benzylic carbon linking the phenyl and triazole moieties, structural features that distinguish it from simpler triazole-benzamide analogs.

Why Generic Substitution Fails for 3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: Regioisomerism and Substitution Pattern Matter


Triazole-benzamide compounds are not interchangeable due to the critical influence of triazole regioisomerism (1-yl vs 2-yl) on target binding and selectivity. Studies on related triazol-1-yl benzamides demonstrate that even small structural shifts can alter activity profiles [1]. The 2H-1,2,3-triazol-2-yl moiety in this compound may orient the phenyl-ethyl side chain differently within the binding pocket compared to 1-yl isomers, potentially affecting potency and selectivity. Furthermore, the 3-fluoro-4-methoxy substitution on the benzamide ring is likely to modulate electronic and steric properties, differentiating it from unsubstituted or differently substituted analogs. Without direct comparative data, substitution with a generic triazole-benzamide derivative risks losing these specific interactions, making this compound a distinct chemical tool for structure-activity relationship studies.

Evidence-Based Differentiation of 3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: Available Quantitative Signals


Triazole N-2 Regioisomerism Distinguishes the Compound from Anti-FXIIa Triazol-1-yl Benzamides

The target compound features a 2H-1,2,3-triazol-2-yl linkage, in contrast to the triazol-1-yl benzamides recently shown to inhibit Factor XIIa [1]. In that series, the most potent derivative exhibited nanomolar binding affinity to FXIIa and doubled the activated partial thromboplastin time (APTT) of human plasma. No quantitative data are available for the N-2 isomer, but the regioisomeric difference is expected to influence target engagement due to altered electronic distribution and binding pocket complementarity. This structural distinction is critical for SAR studies aiming to compare 1-yl vs. 2-yl activity within the same chemotype.

FXIIa inhibition anticoagulant triazole regioisomerism

Patent Disclosure Links Triazole-Benzamide Chemotype to Parkin Ligase Modulation

Patent US10308617B2 describes triazole benzamide compounds of formula (I) and (II) as modulators of Parkin ligase, a RING-between-RING E3 ligase involved in ubiquitin attachment to specific substrates [1]. The target compound falls within the structural scope of this patent family, which covers compounds for treating diseases related to Parkin ligase activation, including cancer and mycobacterial infection. No specific Parkin activation EC50 data are reported for this exact compound, but the patent establishes the therapeutic relevance of the chemotype.

Parkin ligase ubiquitin pathway triazole benzamide patent

3-Fluoro-4-Methoxy Substitution Pattern Creates Differentiation from Unsubstituted or 4-Substituted-Only Benzamide Analogs

The target compound contains a 3-fluoro-4-methoxy substitution on the benzamide phenyl ring. Literature on related benzamide scaffolds indicates that the combination of a meta-fluoro and para-methoxy group can significantly alter electronic properties, metabolic stability, and target binding compared to unsubstituted or mono-substituted analogs [1]. For example, in the context of dihydroorotate dehydrogenase (hDHODH) inhibitors, substituted benzamide derivatives bearing a 1,2,3-triazole moiety exhibited IC50 values ranging from 2.1 μM to inactive, depending on the substitution pattern [2]. While direct data for the target compound are not available, the 3-F, 4-OCH3 combination is expected to influence potency and pharmacokinetics relative to simpler benzamide-triazole compounds.

benzamide SAR fluoro-methoxy substitution triazole conjugates

Optimal Research Applications for 3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide Based on Available Evidence


Comparative SAR profiling of triazole N-1 vs N-2 isomers in anticoagulant target engagement

Use this compound as the N-2 regioisomeric counterpart in head-to-head assays against known triazol-1-yl FXIIa inhibitors to quantify the impact of triazole substitution position on enzyme inhibition, plasma clotting times, and selectivity against other serine proteases [2].

Preliminary validation of Parkin ligase modulation for academic drug discovery programs

As a commercially available compound within the patent scope of US10308617B2, it enables cost-effective initial screening in Parkin activation assays before investing in de novo synthesis of proprietary triazole-benzamide leads [2].

Physicochemical probe for electronic effects of 3-fluoro-4-methoxy substitution in triazole-benzamide series

Employ the compound in systematic property profiling (logP, solubility, metabolic stability) to benchmark the influence of fluoro-methoxy substitution against unsubstituted, 4-methoxy-only, or 3-fluoro-only analogs, supporting medicinal chemistry design decisions [2].

Reference standard for analytical method development targeting triazole-containing benzamide impurities or metabolites

Utilize the well-defined structure and UV/HPLC characteristics of this compound as a standard for developing LC-MS methods to detect and quantify related substances in pharmaceutical process chemistry or metabolite identification studies.

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.